Methyl 3-bromo-4-cyano-5-nitrobenzoate
Description
Methyl 3-bromo-4-cyano-5-nitrobenzoate is a multifunctional aromatic ester featuring bromo, cyano, and nitro substituents on the benzene ring. These electron-withdrawing groups (EWGs) confer unique chemical reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its methyl ester group enhances solubility in organic solvents, while the nitro and cyano groups enable participation in nucleophilic substitution and cyclization reactions .
Properties
IUPAC Name |
methyl 3-bromo-4-cyano-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-7(10)6(4-11)8(3-5)12(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAFEHRFGMMFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration: The synthesis begins with the nitration of methyl benzoate to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Bromination: The nitrated product undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyanation: The final step involves the introduction of the cyano group. This can be done through a Sandmeyer reaction, where the bromo compound is treated with copper(I) cyanide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of methyl 3-bromo-4-cyano-5-nitrobenzoate follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in methyl 3-bromo-4-cyano-5-nitrobenzoate can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Products vary depending on the nucleophile used, such as methyl 3-methoxy-4-cyano-5-nitrobenzoate.
Reduction: Methyl 3-bromo-4-cyano-5-aminobenzoate.
Hydrolysis: 3-bromo-4-cyano-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-cyano-5-nitrobenzoate is utilized in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of methyl 3-bromo-4-cyano-5-nitrobenzoate and its derivatives is often attributed to their ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Table 1: Key Compounds with Substituent Differences
Key Observations :
- Positional Isomerism: The nitro and cyano groups' positions significantly alter reactivity. For example, Methyl 3-bromo-5-cyano-4-nitrobenzoate (CN at position 5) exhibits higher polarity than its isomer with CN at position 4 .
- Functional Group Replacement: Replacing cyano with methylamino (as in 1219123-06-4) introduces basicity, enabling acid-base interactions in drug design .
- Ester Group Impact : Ethyl esters (e.g., 87240-12-8) demonstrate lower solubility in polar solvents compared to methyl esters, affecting their utility in aqueous reactions .
Halogen-Substituted Analogues
Table 2: Halogen-Substituted Derivatives
Key Observations :
Nitro Group Variants
Table 3: Nitro Group Modifications
Key Observations :
- Nitro at Position 3 : In 6307-87-5, the nitro group deactivates the ring, reducing reactivity toward electrophiles .
- Nitro at Position 5: In the target compound, the nitro group at position 5 synergizes with cyano at 4, creating a highly electron-deficient aromatic system suitable for coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
